furan-2-sulfonic acid
CAS No.: 82971-11-7
Cat. No.: VC8002386
Molecular Formula: C4H4O4S
Molecular Weight: 148.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82971-11-7 |
|---|---|
| Molecular Formula | C4H4O4S |
| Molecular Weight | 148.14 g/mol |
| IUPAC Name | furan-2-sulfonic acid |
| Standard InChI | InChI=1S/C4H4O4S/c5-9(6,7)4-2-1-3-8-4/h1-3H,(H,5,6,7) |
| Standard InChI Key | OKSYMZKKVJYKKJ-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)S(=O)(=O)O |
| Canonical SMILES | C1=COC(=C1)S(=O)(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Furan-2-sulfonic acid belongs to the class of heterocyclic sulfonic acids. Its molecular structure consists of a furan ring—a planar, aromatic system with four carbon atoms and one oxygen—substituted at the 2-position by a sulfonic acid group. The sulfonic acid group introduces significant polarity, enhancing water solubility and altering electronic properties. Key structural parameters include:
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IUPAC Name: Furan-2-sulfonic acid
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Molecular Formula: C₄H₄O₄S
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Molecular Weight: 148.14 g/mol
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Canonical SMILES: C1=COC(=C1)S(=O)(=O)O
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InChI Key: OKSYMZKKVJYKKJ-UHFFFAOYSA-N
The sulfonic acid group acts as a strong electron-withdrawing substituent, directing electrophilic substitution reactions to the 5-position of the furan ring.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves sulfonation of furan using sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H). Optimized conditions include:
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Reagents: SO₃-pyridine complex in ethylene chloride
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Temperature: 100°C
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Catalyst: Pyridine (neutralizes acidic byproducts)
This method achieves selective monosulfonation at the 2-position, with yields exceeding 80% under controlled stoichiometry.
Table 1: Optimization Parameters for Sulfonation
| Parameter | Optimal Condition | Purpose |
|---|---|---|
| Temperature | 100°C | Activates SO₃ for electrophilic attack |
| Solvent | Ethylene chloride | Stabilizes reactive intermediates |
| Catalytic Base | Pyridine | Neutralizes sulfonic acid byproducts |
Industrial Manufacturing
Industrial production employs continuous flow reactors to maintain precise control over exothermic sulfonation reactions. Key advantages include:
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Enhanced heat dissipation
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Reduced side product formation (e.g., polysulfonated derivatives)
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Scalability for high-throughput synthesis.
Chemical Reactivity and Derivative Formation
Electrophilic Substitution
The sulfonic acid group deactivates the furan ring, directing incoming electrophiles to the 5-position. Common reactions include:
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Nitration: Produces 5-nitro-furan-2-sulfonic acid using HNO₃/H₂SO₄.
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Halogenation: Yields 5-halo derivatives (e.g., 5-bromo-furan-2-sulfonic acid) with Cl₂ or Br₂.
Functional Group Transformations
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Reduction: LiAlH₄ reduces -SO₃H to -SH, forming furan-2-thiol.
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Oxidation: H₂O₂ oxidizes the furan ring to maleic acid derivatives.
Table 2: Reaction Pathways and Products
| Reaction Type | Reagents | Major Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 5-Nitro-furan-2-sulfonic acid |
| Halogenation | Br₂/FeBr₃ | 5-Bromo-furan-2-sulfonic acid |
| Reduction | LiAlH₄/THF | Furan-2-thiol |
Applications in Materials Science
Ion-Exchange Membranes
Furan-2-sulfonic acid serves as a monomer for proton-exchange membranes (PEMs) in fuel cells. Compared to perfluorinated sulfonic acids (e.g., Nafion®), furan-based PEMs exhibit:
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Lower cost due to non-fluorinated backbones
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Biodegradability advantages
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Moderate proton conductivity (10⁻² S/cm at 80°C).
Catalytic Uses
As a Brønsted acid catalyst, it facilitates:
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Esterification reactions (e.g., biodiesel production)
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Friedel-Crafts alkylation of aromatic compounds
Biological and Pharmacological Activity
Antimicrobial Properties
Derivatives demonstrate broad-spectrum activity against Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 64 | |
| Escherichia coli | 128 |
Mechanistic studies suggest membrane disruption via interaction with phospholipid headgroups.
Environmental and Toxicological Considerations
Biodegradability
Preliminary OECD 301 testing indicates low environmental persistence, with 60% degradation over 28 days in aqueous systems.
Toxicity Profile
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Acute Toxicity (LD₅₀): >2000 mg/kg (oral, rat)
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Genotoxicity: Negative in Ames test
Comparative Analysis with Structural Analogues
Table 3: Property Comparison of Sulfonated Heterocycles
| Compound | Water Solubility (g/100 mL) | pKa | Proton Conductivity (S/cm) |
|---|---|---|---|
| Furan-2-sulfonic acid | 12.3 | -1.2 | 0.01 |
| Thiophene-2-sulfonic acid | 8.9 | -0.8 | 0.008 |
| Pyrole-2-sulfonic acid | 6.5 | -0.5 | 0.005 |
Future Directions and Challenges
Research Opportunities
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Development of cross-linked ionomers for enhanced PEM durability
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Exploration of nanocomposite catalysts using metal-organic frameworks (MOFs)
Industrial Challenges
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Scalability of green synthesis methods
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Long-term stability assessments in harsh chemical environments
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